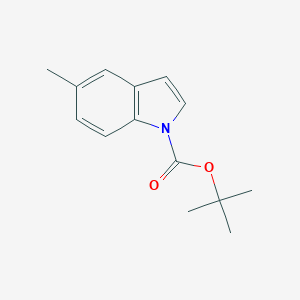

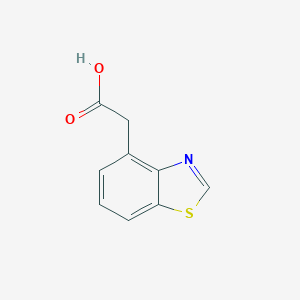

1-(tert-Butoxycarbonyl)-5-methylindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(tert-Butoxycarbonyl)-5-methylindole, also known as Boc-5-Me-Indole, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Synthesis and Chemical Reactions

1-(tert-Butoxycarbonyl)-5-methylindole is a key intermediate in the synthesis of various indole and oxindole derivatives. For example, it is used in the preparation of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. Treatment with dilithiated N-(tert-butoxycarbonyl)anilines and dimethylformamide or carbon dioxide yields intermediates easily converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).

Catalysis and Medicinal Chemistry

This compound also plays a role in catalysis and medicinal chemistry. It's a component in the synthesis of CC-1065 and Duocarmycin analogues, which are significant in the study of cancer therapies. The synthesis process includes directed ortho metalation and aryl radical cyclization (Boger et al., 1997).

Spirocyclic Oxindole Analogue Synthesis

An efficient synthesis method has been developed for spirocyclic oxindole analogues like 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. This method involves key steps like dianion alkylation and cyclization, and demethylation of the resulting spirocyclic oxindole (Teng, Zhang, & Mendonça, 2006).

Organic Synthesis Applications

In organic synthesis, it is utilized as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates, such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, enhancing chemoselectivity under mild conditions (Saito, Ouchi, & Takahata, 2006).

作用機序

Target of Action

The primary target of 1-(tert-Butoxycarbonyl)-5-methylindole, also known as tert-Butyl 5-methyl-1H-indole-1-carboxylate, is the amine functional group . The compound acts as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protection and deprotection . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine functional group from unwanted reactions during synthesis .

Biochemical Pathways

The compound affects the synthesis of peptides and amino acids . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amine functional group, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The compound’ssolubility plays a crucial role in its bioavailability . The Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

The result of the compound’s action is the successful synthesis of peptides and amino acids . The Boc group protects the amine functional group during synthesis, and its removal afterwards allows for the desired reactions to occur .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent . For instance, high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl 5-methylindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPCCUXHOQOAJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462680 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129822-49-7 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

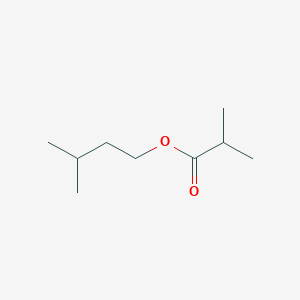

![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)